molecular formula C18H22N2O4S B10966191 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide

2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide

Cat. No.: B10966191
M. Wt: 362.4 g/mol
InChI Key: MTXNPVXHDAKJHZ-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring, a sulfonyl group, and a piperidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine in the presence of a base.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the furan ring with the sulfonylated piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets. Its structural features could also make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could make it useful in treating diseases where sulfonyl-containing drugs are effective.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound shares the sulfonyl and piperidine moieties but differs in the acetamide group instead of the furan ring.

    N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide: Similar structure with a benzamide group instead of the furan ring.

Uniqueness

The uniqueness of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide lies in its combination of a furan ring with a sulfonyl-piperidine moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]furan-3-carboxamide

InChI

InChI=1S/C18H22N2O4S/c1-13-4-3-10-20(12-13)25(22,23)16-7-5-15(6-8-16)19-18(21)17-9-11-24-14(17)2/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,19,21)

InChI Key

MTXNPVXHDAKJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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